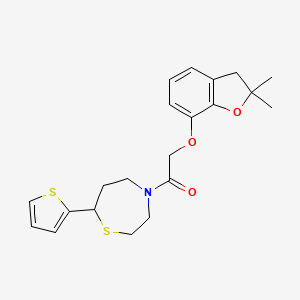

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

Description

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a synthetic organic compound featuring a benzofuran core substituted with a dimethyl-dihydro group and a thiophene-containing 1,4-thiazepan moiety. The thiophen-2-yl substituent may enhance lipophilicity and π-π stacking capabilities, which could influence bioavailability and target binding.

Properties

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3S2/c1-21(2)13-15-5-3-6-16(20(15)25-21)24-14-19(23)22-9-8-18(27-12-10-22)17-7-4-11-26-17/h3-7,11,18H,8-10,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUKNJYIJBPKPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC(SCC3)C4=CC=CS4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological mechanisms, and effects on various biological targets based on current research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 320.41 g/mol. The structure features a dihydrobenzofuran moiety linked to a thiazepane ring, which is known for its diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H20N2O3S |

| Molecular Weight | 320.41 g/mol |

| IUPAC Name | This compound |

| InChI Key | Not available |

Synthesis

The synthesis of this compound typically involves multi-step reactions that introduce the thiophene and thiazepane functionalities to the dihydrobenzofuran core. The synthetic route often includes the use of specific reagents and conditions optimized for yield and purity.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as receptors or enzymes involved in various signaling pathways. Preliminary studies suggest that it may modulate pathways associated with inflammation and cancer cell proliferation.

Anticancer Activity

Recent studies have evaluated the anticancer potential of related compounds featuring the dihydrobenzofuran structure. For instance, compounds derived from dihydrobenzofuran have shown significant cytotoxicity against various cancer cell lines, particularly breast cancer and leukemia cells. The average GI(50) values observed were in the nanomolar range, indicating potent activity .

Neuroprotective Effects

Some derivatives of benzofuran compounds have been reported to exhibit neuroprotective properties. These effects may be attributed to their ability to inhibit oxidative stress and modulate neuroinflammatory responses. Research into similar compounds has suggested potential applications in treating neurodegenerative diseases .

Case Studies

- In Vitro Studies : In vitro evaluations of related dihydrobenzofuran compounds demonstrated significant inhibition of tumor cell growth in a panel of 60 human cancer cell lines. Compounds showed varied sensitivity across different histologies, with some exhibiting GI(50) values as low as 0.3 µM .

- Mechanistic Studies : Mechanistic investigations revealed that certain dihydrobenzofuran derivatives inhibited tubulin polymerization at micromolar concentrations, suggesting potential as antimitotic agents .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Physicochemical and Pharmacological Implications

- Electronic Effects : The electron-withdrawing fluorine in Compound A may polarize the piperazine ring, altering binding affinity to targets like serotonin or dopamine receptors. Conversely, the sulfur atoms in the target compound could facilitate metal coordination or hydrogen bonding.

Research Findings and Hypotheses

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:

- Compound A ’s fluorophenyl-piperazine motif is associated with antipsychotic activity (e.g., binding to 5-HT₂A receptors) . The target compound’s thiophene-thiazepan system might prioritize dopaminergic or σ-receptor interactions due to sulfur’s electronegativity and ring flexibility.

- Metabolic Stability: The dimethyl-dihydrobenzofuran group in both compounds likely reduces oxidative metabolism, enhancing half-life compared to non-substituted benzofurans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.